

# In-depth Technical Guide: 2,3-Difluoro-6-methoxybenzoic acid

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## Compound of Interest

**Compound Name:** 2,3-Difluoro-6-methoxybenzoic acid

**Cat. No.:** B1308173

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## Introduction

**2,3-Difluoro-6-methoxybenzoic acid**, a fluorinated aromatic carboxylic acid, represents a chemical scaffold of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the benzoic acid core, suggest potential for unique physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available data on **2,3-Difluoro-6-methoxybenzoic acid**, including its chemical identity, physicochemical properties, a proposed synthetic route, and a general workflow for the characterization of such novel compounds.

## Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of **2,3-Difluoro-6-methoxybenzoic acid** are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Table 1: Chemical Identifiers for **2,3-Difluoro-6-methoxybenzoic acid**

Identifier	Value
IUPAC Name	2,3-Difluoro-6-methoxybenzoic acid
CAS Number	773873-26-0
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub>
Molecular Weight	188.13 g/mol
Canonical SMILES	COC1=C(C(=C(C=C1)F)F)C(=O)O
InChI	InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
InChIKey	MMTKYWMCSZCGW-UHFFFAOYSA-N

Table 2: Physicochemical Data for **2,3-Difluoro-6-methoxybenzoic acid**

Property	Value	Source
Appearance	White to pale cream crystals or powder	Thermo Scientific Chemicals[ <a href="#">1</a> ][ <a href="#">2</a> ]
Melting Point	123.5-129.5 °C	Thermo Scientific Chemicals[ <a href="#">2</a> ]
XlogP (Predicted)	1.6	PubChem[ <a href="#">3</a> ]
Monoisotopic Mass	188.0285 Da	PubChem[ <a href="#">3</a> ]

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	189.03578	131.4
[M+Na] <sup>+</sup>	211.01772	141.7
[M-H] <sup>-</sup>	187.02122	132.2
[M+NH <sub>4</sub> ] <sup>+</sup>	206.06232	151.0
[M+K] <sup>+</sup>	226.99166	139.8

Data sourced from

PubChem[3]

## Synthesis and Experimental Protocols

Currently, a specific published experimental protocol for the synthesis of **2,3-Difluoro-6-methoxybenzoic acid** is not readily available. However, a detailed procedure for its immediate precursor, 2,3-Difluoro-6-methoxybenzaldehyde, has been described. A logical and efficient subsequent step would be the oxidation of this aldehyde to the desired carboxylic acid. The Pinnick oxidation is a mild and selective method suitable for this transformation, known for its tolerance of various functional groups.[4]

### Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Precursor)

This protocol is adapted from the procedure found on ChemicalBook.

Experimental Protocol:

- A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is further diluted with 250 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.
- The solution is cooled to -75 °C.
- A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.

- Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added dropwise, and stirring is continued for 10 minutes at -70 °C.
- Upon completion of the reaction, 30 mL of acetic acid and 400 mL of water are added, and the mixture is warmed to 10 °C.
- The product is extracted with diethyl ether (2 x 300 mL).
- The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
- The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.
- The crude product is purified by recrystallization from ether/petroleum ether (40-60 °C) to afford 2,3-difluoro-6-methoxybenzaldehyde.

## Proposed Synthesis of 2,3-Difluoro-6-methoxybenzoic acid via Pinnick Oxidation

### Experimental Protocol:

- In a flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-6-methoxybenzaldehyde (1 equivalent) in tert-butanol.
- Add 2-methyl-2-butene (a scavenger, typically 4-5 equivalents).
- In a separate flask, prepare a solution of sodium chlorite ( $\text{NaClO}_2$ , ~1.5 equivalents) and sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ , ~1.5 equivalents) in water.
- Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite ( $\text{Na}_2\text{SO}_3$ ).
- Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
- Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- The crude **2,3-Difluoro-6-methoxybenzoic acid** can be further purified by recrystallization or column chromatography.

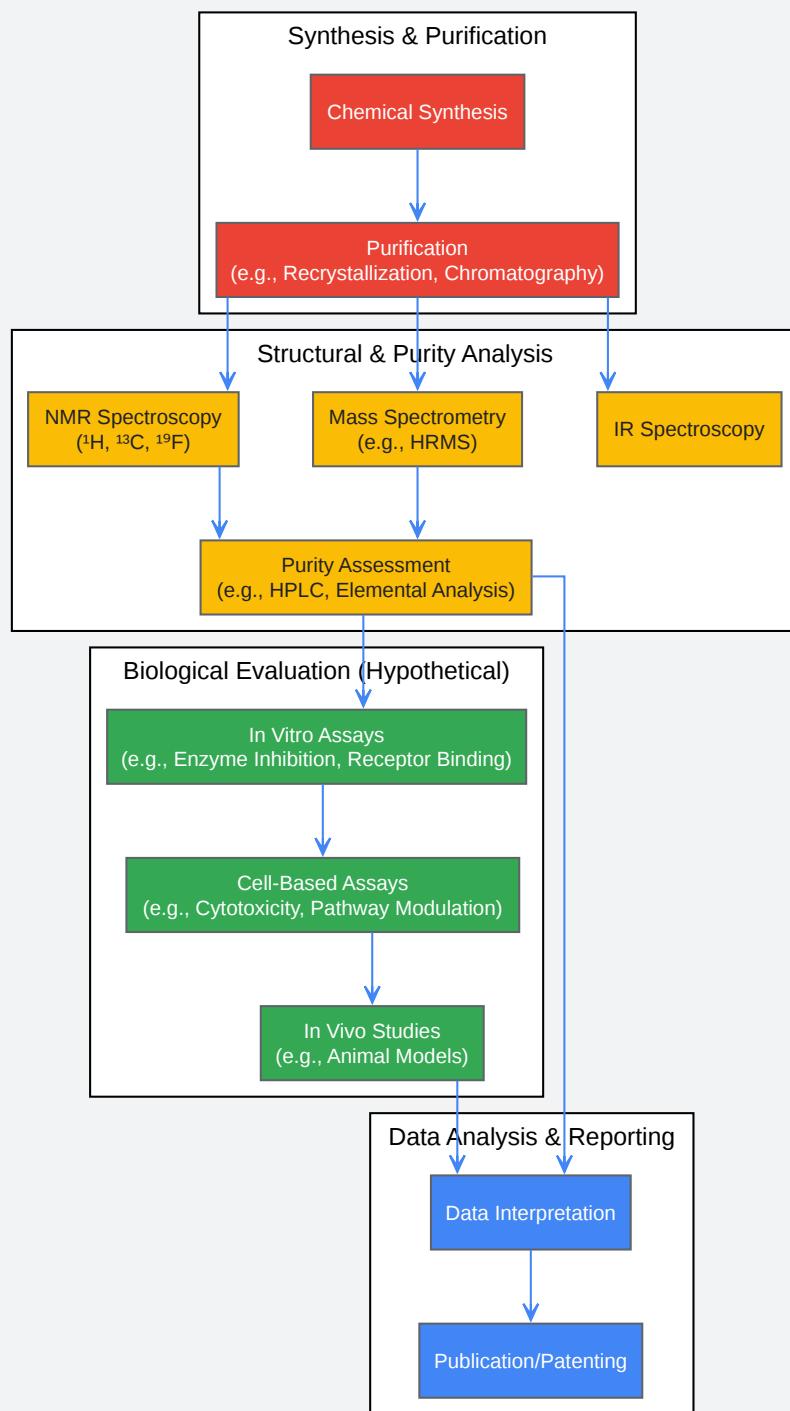
## Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of **2,3-Difluoro-6-methoxybenzoic acid** or its interaction with any specific signaling pathways. Research into the biological effects of this compound would be a novel area of investigation.

## General Experimental Workflow for Compound Characterization

For a newly synthesized compound like **2,3-Difluoro-6-methoxybenzoic acid**, a systematic workflow is essential to determine its structure, purity, and potential biological activity. The following diagram illustrates a general workflow for the characterization of a novel chemical entity.

## General Experimental Workflow for Characterization of a Novel Chemical Compound

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Caption: General workflow for the characterization of a novel chemical compound.

## Conclusion

**2,3-Difluoro-6-methoxybenzoic acid** is a chemical entity with potential for further exploration in various scientific domains. This guide has consolidated the currently available data on its identity and physicochemical properties. While a specific synthetic protocol for this compound is not published, a reliable route has been proposed based on the synthesis of its immediate precursor. A significant knowledge gap exists regarding its biological activity and mechanism of action, presenting an opportunity for future research. The provided general workflow for compound characterization offers a roadmap for the systematic investigation of this and other novel molecules.

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## References

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